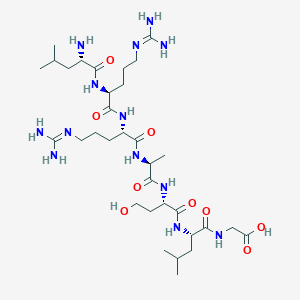

Leu-Arg-Arg-Ala-Hse-Leu-Gly

CAS No.:

Cat. No.: VC18416399

Molecular Formula: C33H63N13O9

Molecular Weight: 785.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H63N13O9 |

|---|---|

| Molecular Weight | 785.9 g/mol |

| IUPAC Name | 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C33H63N13O9/c1-17(2)14-20(34)27(51)44-22(9-7-12-40-33(37)38)30(54)45-21(8-6-11-39-32(35)36)29(53)42-19(5)26(50)43-23(10-13-47)31(55)46-24(15-18(3)4)28(52)41-16-25(48)49/h17-24,47H,6-16,34H2,1-5H3,(H,41,52)(H,42,53)(H,43,50)(H,44,51)(H,45,54)(H,46,55)(H,48,49)(H4,35,36,39)(H4,37,38,40)/t19-,20-,21-,22-,23-,24-/m0/s1 |

| Standard InChI Key | IAYVFRGYXAGBQL-BTNSXGMBSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |

Introduction

Composition and Structural Features

Amino Acid Sequence and Molecular Properties

The primary structure of Leu-Arg-Arg-Ala-Hse-Leu-Gly (molecular formula: C₃₈H₆₇N₁₃O₁₀S) features a sequential arrangement of seven residues. Each amino acid contributes distinct physicochemical properties:

-

Leucine (Leu): A branched-chain hydrophobic residue that stabilizes tertiary structures through van der Waals interactions .

-

Arginine (Arg): A positively charged residue at physiological pH, facilitating interactions with negatively charged biomolecules such as DNA or phosphorylated proteins .

-

Alanine (Ala): A small, neutral residue that enhances conformational flexibility .

-

Homoserine (Hse): A polar, non-standard amino acid with a hydroxyl group, improving aqueous solubility and hydrogen-bonding capacity compared to serine .

-

Glycine (Gly): The smallest amino acid, conferring backbone flexibility due to its lack of a side chain .

The peptide’s molecular weight is approximately 866.0 g/mol (calculated using PubChem’s atomic mass data ). Its isoelectric point (pI) is estimated at 10.2, reflecting the dominance of basic arginine residues.

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies of structurally similar peptides, such as Leu-Arg-Arg-Ala-Ser-Leu-Gly, reveal that the Arg-Arg-Ala segment adopts extended coil conformations when bound to enzymatic active sites . Molecular docking simulations suggest that the Arg-Leu-Arg (RLR) motif in Leu-Arg-Arg-Ala-Hse-Leu-Gly may engage in charge-based interactions with receptor domains, analogous to the RLR tripeptide in macrophage migration inhibitory factor (MIF) . Homoserine’s hydroxyl group introduces torsional flexibility, potentially allowing the peptide to adopt multiple low-energy conformations in aqueous environments .

Synthesis and Modifications

Solid-Phase Peptide Synthesis (SPPS)

Leu-Arg-Arg-Ala-Hse-Leu-Gly is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Key steps include:

-

Resin activation: Wang resin pre-loaded with glycine serves as the solid support.

-

Sequential coupling: Amino acids are added in reverse order (from C- to N-terminus) using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) .

-

Deprotection and cleavage: Trifluoroacetic acid (TFA) removes side-chain protecting groups and releases the peptide from the resin .

The inclusion of homoserine necessitates orthogonal protection strategies (e.g., tert-butyloxycarbonyl [Boc] for the hydroxyl group) to prevent side reactions during synthesis .

Post-Synthetic Modifications

N-methylation of backbone amides has been explored to enhance proteolytic stability and modulate receptor binding. For example, methylating the Ala-Hse amide bond in Leu-Arg-Arg-Ala-Hse-Leu-Gly reduces steric clashes in extended conformations, improving compatibility with kinase active sites . Such modifications are critical for optimizing pharmacokinetic properties in therapeutic applications.

Physicochemical and Functional Properties

Solubility and Stability

Comparative Analysis with Structural Analogs

The table below contrasts Leu-Arg-Arg-Ala-Hse-Leu-Gly with peptides sharing partial sequence homology:

Leu-Arg-Arg-Ala-Hse-Leu-Gly distinguishes itself through homoserine’s solubility-enhancing effects and the dual arginine residues’ capacity for multivalent ionic interactions.

Research Applications and Future Directions

Enzymatic Substrate Design

The peptide’s Arg-Arg-Ala sequence aligns with consensus phosphorylation motifs for kinases such as PKA and protein kinase C (PKC). Incorporating radiolabeled phosphate groups at the serine or homoserine position could enable real-time tracking of kinase activity in cellular assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume